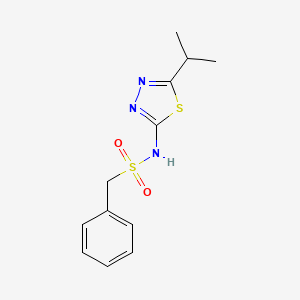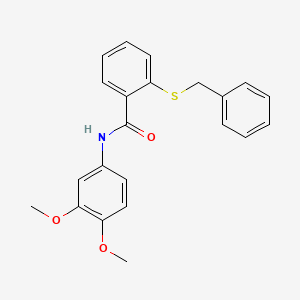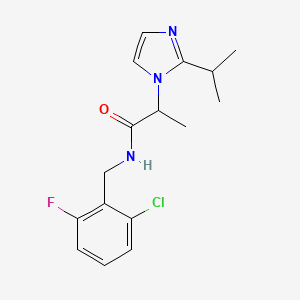
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide, often involves cyclization reactions starting from thiosemicarbazides or hydrazinecarbothioamides. For example, the synthesis of 1,3,4-thiadiazole derivatives can be achieved through the reaction of hydrazinecarbothioamides with different reagents under specific conditions to promote ring closure and the formation of the thiadiazole core. The introduction of various functional groups, such as sulfonamide groups, can be accomplished through subsequent synthetic steps, including nucleophilic substitution reactions (Pavlova et al., 2022).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including this compound, is characterized by the presence of a thiadiazole ring, which significantly influences the compound's chemical properties and reactivity. X-ray crystallography studies have shown that thiadiazole rings can participate in various non-covalent interactions, such as hydrogen bonding, which can affect the compound's overall molecular conformation and stability (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives, including this compound, can undergo various chemical reactions, such as nucleophilic substitution, due to the presence of reactive functional groups. The sulfonamide group, in particular, can participate in reactions with nucleophiles, leading to the formation of new derivatives with potential biological activities. The chemical reactivity of these compounds is influenced by the electron-withdrawing or electron-donating nature of the substituents attached to the thiadiazole ring (Temperini et al., 2008).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents and the overall molecular structure. The presence of functional groups, such as sulfonamide, can affect the compound's polarity and, consequently, its solubility in various solvents. The crystal packing and intermolecular interactions within the solid state can be studied using techniques such as X-ray crystallography, providing insights into the compound's stability and potential applications (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule and the electronic effects exerted by the thiadiazole ring. The interaction of thiadiazole derivatives with metal ions, for example, can be explored to understand their potential as ligands in coordination chemistry. Studies on the complexation behavior of similar compounds can provide valuable information on their binding affinity and specificity towards different metal ions (Matczak-Jon et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-9(2)11-13-14-12(18-11)15-19(16,17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEANRQRHLUMWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-methoxy-2-methylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5635048.png)
![2-[4-(3-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5635055.png)
![methyl 4-[(6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B5635070.png)
![N-(1-benzothien-5-ylmethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5635074.png)



![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5635102.png)
![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5635111.png)
![3-{1-[(2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5635119.png)
![3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B5635129.png)
![[3-(3-methyl-2-buten-1-yl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5635135.png)
![(2-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5635138.png)
![ethyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B5635139.png)